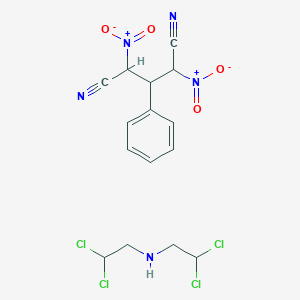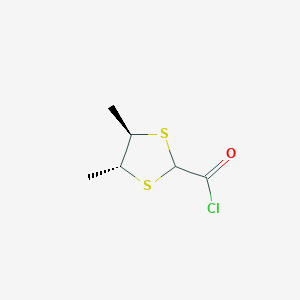
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride, also known as DMTS-Cl, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTS-Cl is a reactive intermediate that contains a carbonyl chloride group and a dithiolane ring. This compound has been used in various fields such as organic synthesis, material science, and medicinal chemistry.
Mechanism Of Action
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is a reactive intermediate that can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. The carbonyl chloride group in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and can react with various nucleophiles such as amines, alcohols, and thiols. The dithiolane ring in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also undergo various reactions such as oxidation and reduction.
Biochemical And Physiological Effects
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Advantages And Limitations For Lab Experiments
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is also a versatile compound that can undergo various reactions and can be used in different fields such as organic synthesis, material science, and medicinal chemistry.
However, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride also has some limitations for use in lab experiments. It is a toxic and corrosive compound that requires careful handling and disposal. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also react with water and air, which can affect its stability and reactivity.
Future Directions
There are several future directions for the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in scientific research. One potential direction is the development of new synthetic methodologies that use (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride as a reagent. Another direction is the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in the preparation of new materials and coatings with unique properties. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used as a protecting group for the synthesis of new drugs with improved pharmacological properties. Finally, the biochemical and physiological effects of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be further explored to understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be achieved through a reaction between 4,5-dimethyl-1,3-dithiolane-2-thione and phosgene. The reaction can be carried out in anhydrous conditions using a solvent such as dichloromethane. The product can be purified through column chromatography or recrystallization.
Scientific Research Applications
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis for the preparation of various compounds such as β-lactams, sulfones, and thioesters. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been used in material science for the preparation of thin films and coatings. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been used as a protecting group for the synthesis of various drugs.
properties
CAS RN |
106723-96-0 |
|---|---|
Product Name |
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride |
Molecular Formula |
C6H9ClOS2 |
Molecular Weight |
196.7 g/mol |
IUPAC Name |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
Canonical SMILES |
CC1C(SC(S1)C(=O)Cl)C |
synonyms |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



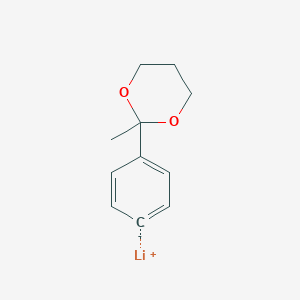
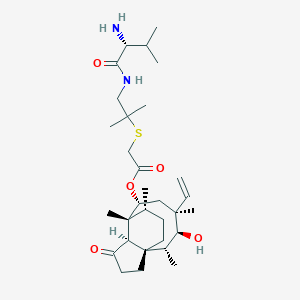
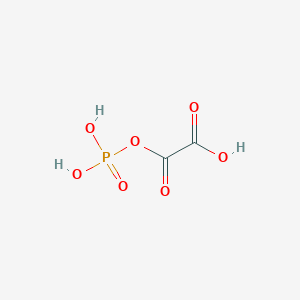
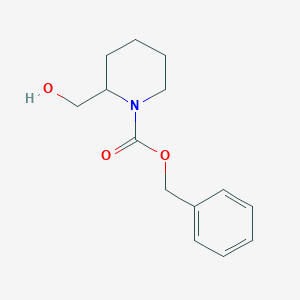
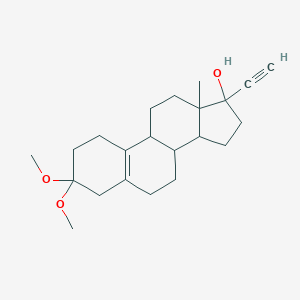
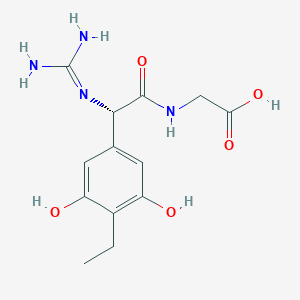
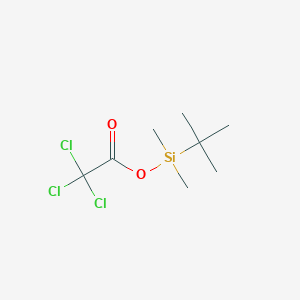
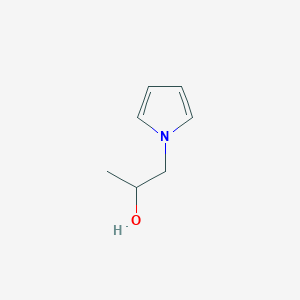
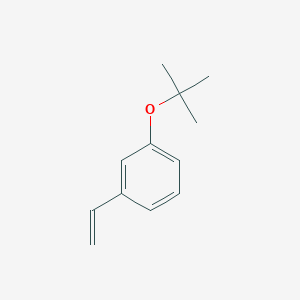


![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
